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5-[(2-Methylphenyl)amino]-5-oxopentanoic acid is an organic compound characterized by its unique structure, which includes a pentanoic acid backbone with a ketone and an amino group attached to a 2-methylphenyl moiety. The empirical formula for this compound is C₁₂H₁₅NO₃, resulting in a molecular weight of approximately 221.25 g/mol . This compound is part of a class of amino acids and derivatives, which are essential for various biological processes.
The chemical reactivity of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid can be attributed to its functional groups:
These reactions contribute to its utility in further chemical synthesis and modification.
Research indicates that compounds similar to 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid exhibit various biological activities, including:
Synthesis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. Common methods include:
These synthesis routes highlight the compound's complexity and potential for modification.
5-[(2-Methylphenyl)amino]-5-oxopentanoic acid has potential applications in various fields:
The versatility of this compound makes it an interesting candidate for further research and application development.
Several compounds share structural similarities with 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid | Similar backbone with a different phenyl substitution | Potentially different pharmacological properties |
| 5-(Methyl(phenyl)amino)-5-oxopentanoic acid | Contains methyl substitution on the phenyl group | May exhibit distinct biological activities |
| 5-(3-Methylphenyl)amino)-5-oxopentanoic acid | Variation in phenyl substitution | Differences in solubility and reactivity |
These compounds highlight the uniqueness of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid while also suggesting avenues for comparative research into their respective properties and activities.
The synthesis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid relies fundamentally on amide bond formation between glutaric acid derivatives and 2-methylaniline (o-toluidine). Traditional amide bond formation represents one of the most frequently utilized disconnections in organic synthesis, with the condensation of carboxylic acids and amines being the most common method [21]. The carboxylic acid requires activation to react effectively with the amine while maintaining selectivity for desired functional groups [21].
Carbodiimide-Mediated Coupling
The most broadly applicable method for amide bond formation utilizes carbodiimides such as dicyclohexylcarbodiimide or diisopropylcarbodiimide for activation [21]. The kinetics of amide formation through carbodiimide mediation with N-hydroxybenzotriazole additives demonstrate that the rate-determining step involves reaction between the carboxylic acid and carbodiimide to form the corresponding O-acylisourea intermediate [35]. The reaction rates are independent of N-hydroxybenzotriazole concentration, confirming this mechanistic pathway [35].
For the specific synthesis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid, the carboxylate reacts with the coupling reagent yielding a reactive intermediate which subsequently couples with 2-methylaniline to form the desired amide bond [21]. The reaction rate constant for carboxylate group reaction with doubly protonated ethyl-3-(3-dimethylaminopropyl)carbodiimide reaches 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in 1-methyl-2-pyrrolidinone, demonstrating significantly enhanced reactivity compared to aqueous systems [35].
Direct Condensation Methods
Alternative approaches utilize titanium tetrachloride-mediated direct condensation of carboxylic acids with amines in pyridine [22]. This method demonstrates broad substrate scope and high efficiency, with reactions typically proceeding at 85°C for approximately 2 hours [22]. The general procedure involves adding titanium tetrachloride and the amine to a solution of carboxylic acid in pyridine, followed by heating in sealed vessels [22]. Yields ranging from 56% to 98% have been reported for various substrates under these conditions [22].
| Coupling Method | Reaction Conditions | Typical Yield Range | Reaction Time |
|---|---|---|---|
| Carbodiimide/N-hydroxybenzotriazole | Room temperature, organic solvent | 75-95% | 2-24 hours |
| Titanium tetrachloride/pyridine | 85°C, sealed vessel | 56-98% | 2 hours |
| Acid chloride method | Room temperature, base | 80-95% | 1-4 hours |
Acid Halide Strategy
The reaction of acid halides with amines represents the simplest and most commonly used method for synthesizing amides [8]. Acid chlorides and acid bromides readily acylate aromatic amines like 2-methylaniline to form the corresponding amides with relatively high yields [8]. However, these reactions are exothermic and sometimes vigorous, requiring cooling and controlled addition procedures [8].
The functionalization of pentanoic acid derivatives to introduce the 2-methylphenyl amide functionality requires careful consideration of reaction conditions and protecting group strategies. Carboxylation methods have been extensively studied for introducing additional carboxylic acid functionalities, which can subsequently be modified through amidation reactions [5].
Glutaric Acid Derivative Preparation
The synthesis typically begins with glutaric anhydride as a key starting material. Ring-opening of glutaric anhydride with tert-butyl alcohol under zinc chloride catalysis provides mono-protected glutaric acid derivatives in 46% yield [17]. Alternative procedures utilizing N-hydroxysuccinimide, 4-dimethylaminopyridine, and triethylamine in toluene achieve 27% yield of the mono-esterified product [17].
Selective Amidation Strategies
For asymmetric functionalization of glutaric acid derivatives, enzymatic approaches offer high selectivity. Comamonas species demonstrate capability for asymmetric hydrolysis of glutaric acid diamides, producing optically pure monoamides with greater than 98% enantiomeric excess [42]. This biotransformation approach provides access to chiral building blocks for further synthetic elaboration [42].
Protection and Deprotection Sequences
The synthesis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid often requires protection of one carboxylic acid functionality during amide formation. Tert-butyl ester protection under Lewis acid catalysis provides reliable protection for subsequent amidation reactions [17]. The protected intermediates undergo amidation with 2-methylaniline under standard coupling conditions, followed by acidic deprotection to reveal the free carboxylic acid [17].
Solvent-free organic synthesis has emerged as a sustainable methodology for amide bond formation, eliminating the environmental impact and cost associated with traditional organic solvents [6]. These approaches rely on direct interaction of reactants in the absence of solvents through various activation strategies [6].
Mechanochemical Activation
Mechanochemical methods utilize mechanical energy via grinding or ball milling to induce chemical transformations for amide synthesis [6]. This approach enhances reaction rates and selectivity by increasing contact between glutaric acid derivatives and 2-methylaniline reactants [6]. The mechanical energy provides activation barriers necessary for bond formation without requiring elevated temperatures or toxic solvents [6].
Thermal Activation Methods
Conducting amide formation reactions at elevated temperatures promotes molecular interactions without solvent requirements [6]. Heat provides the necessary energy to overcome activation barriers and facilitate bond formation between carboxylic acid and amine components [6]. For 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid synthesis, thermal activation at 160-165°C demonstrates effective conversion rates [6].
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation accelerates amide formation through dielectric heating, enhancing molecular vibrations and increasing collision frequency [6]. A microwave-assisted method using minute quantities of ceric ammonium nitrate catalyst enables direct synthesis of amides from carboxylic acids and amines under solvent-free conditions [23]. The reactions proceed in open microwave reactors at 160-165°C, providing rapid and effective amide formation compared to conventional procedures [23].
| Solvent-Free Method | Temperature (°C) | Catalyst | Reaction Time | Yield Range |
|---|---|---|---|---|
| Mechanochemical | Room temperature | None | 2-4 hours | 60-85% |
| Thermal activation | 160-180 | None/Lewis acid | 1-3 hours | 70-90% |
| Microwave-assisted | 160-165 | Ceric ammonium nitrate | 1-2 hours | 80-95% |
The methodology produces limited waste quantities, and catalysts can be easily separated through simple extraction procedures [23]. This environmentally friendly approach eliminates the need for chromatographic purification due to high yields and clean reaction profiles [23].
Advanced catalytic systems have been developed to enhance the efficiency and sustainability of amide bond formation while improving reaction yields and selectivity.
Organocatalytic Systems
Tropylium ion organocatalysis represents a novel approach for efficient amide bond formation [9]. The tropylium ion acts as an electrophilic catalyst, enhancing the nucleophilicity of 2-methylaniline and the electrophilicity of glutaric acid derivatives, thereby accelerating amide bond formation [9]. This method demonstrates high yields and broad substrate scope, including sterically hindered reactants relevant to 2-methylphenyl substitution patterns [9].
Boronic Acid Catalysis
Phenylboronic acid catalyzed amidations using carboxylic acids as substrates provide sustainable alternatives to traditional coupling methods [4]. The catalytic system operates under mild conditions and demonstrates broad substrate compatibility for aromatic amine coupling partners [4]. Microwave-assisted dehydrative amide condensation using phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide co-catalytic systems achieves complete chemoselectivity under solvent-free conditions [25].
Metal-Catalyzed Dehydrogenative Coupling
Ruthenium-catalyzed dehydrogenative coupling of amines and alcohols provides direct access to amide products through hydrogen liberation [4]. Alternative catalyst systems based on other transition metals expand the scope of this dehydrogenative coupling approach [4]. These methodologies eliminate the need for stoichiometric activating agents, improving atom economy and reducing waste generation [4].
Flow Chemistry Catalytic Systems
Continuous-flow systems mediated by carbon disulfide enable direct amide formation with excellent yields [27]. The approach utilizes heterogeneous Lewis acid catalysis with alumina, which demonstrates sustainability and reusability [27]. The technology shows robustness and easy scale-up capabilities without intensive purification protocols [27].
| Catalytic System | Catalyst Loading | Reaction Conditions | Yield Improvement |
|---|---|---|---|
| Tropylium ion | 1-5 mol% | Mild temperature | 15-25% increase |
| Phenylboronic acid | 10-20 mol% | Microwave, solvent-free | 20-30% increase |
| Ruthenium complex | 2-10 mol% | H₂ atmosphere | 10-20% increase |
| Carbon disulfide/alumina | Heterogeneous | Flow conditions | 25-35% increase |
Understanding the mechanistic pathways of amide bond formation provides crucial insights for optimizing the synthesis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid and developing more efficient synthetic methodologies.
Carbodiimide-Mediated Mechanism
Detailed kinetic studies reveal that carbodiimide-mediated amide formation proceeds through initial O-acylisourea formation as the rate-determining step [35]. The pH dependence of observed rate constants demonstrates a second-order reaction between doubly protonated carbodiimide and the carboxylate group [35]. The subsequent catalytic cycle involves reaction of O-acylisourea with N-hydroxybenzotriazole to generate an active ester intermediate, which then reacts with 2-methylaniline to form the desired amide [35].
The mechanistic pathway can be summarized as follows:
Direct Condensation Mechanism
Titanium tetrachloride-mediated direct condensation operates through Lewis acid activation of the carboxylic acid carbonyl group [22]. The titanium center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by 2-methylaniline [22]. Pyridine serves both as solvent and as a coordinating ligand that modulates the reactivity of the titanium catalyst [22].
Enzymatic Amide Bond Formation
Adenosine triphosphate-dependent amide bond synthetases catalyze amide formation through adenylate intermediate pathways [28]. The mechanism involves initial adenylation of the carboxylic acid substrate, followed by displacement with the amine nucleophile [28]. These enzymes demonstrate broad substrate tolerance for aromatic carboxylic acids and provide insights for developing biomimetic synthetic approaches [28].
Computational Mechanistic Studies
Density functional theory calculations provide detailed energetic profiles for amide bond formation reactions [9]. Computational studies of tropylium ion catalysis reveal transition state structures and activation energies for key bond-forming steps [9]. These calculations investigate the effect of substituents on reaction thermodynamics and explore tautomerism effects in intermediate species [9].
| Mechanistic Step | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) | Temperature Dependence |
|---|---|---|---|
| Carbodiimide activation | 65-75 | 4.1 × 10⁴ | Strong positive |
| O-acylisourea formation | 45-55 | 2.3 × 10³ | Moderate positive |
| Aminolysis step | 35-45 | 8.7 × 10² | Weak positive |
| Overall transformation | 70-80 | 1.2 × 10² | Strong positive |
Stereochemical Considerations
For asymmetric synthesis approaches, mechanistic studies reveal that stereochemical outcomes depend on the nature of the catalyst and reaction conditions [22]. Enantiomeric ratios can be controlled through careful selection of chiral auxiliaries or asymmetric catalysts [22]. The stereochemical course of the reaction is influenced by steric interactions between the 2-methylphenyl substituent and catalyst framework [22].
Solvent Effects on Mechanism
The solubility behavior of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid represents a critical parameter for understanding its molecular interactions and potential applications. The compound exhibits molecular formula C₁₂H₁₅NO₃ with a molecular weight of 221.25 grams per mole [1] [2] [3]. The presence of both hydrophilic and lipophilic functional groups creates an amphiphilic character that influences its solubility profile.
The structural architecture incorporates a carboxylic acid group (-COOH) at the terminal position, which provides hydrogen bonding capability and ionic character under physiological conditions. The amide linkage (C=O-NH-) presents additional hydrogen bonding sites, while the methylphenyl moiety contributes to hydrophobic interactions [1]. This dual nature suggests moderate solubility in polar solvents and limited solubility in non-polar media.
Computational analyses indicate that similar compounds in this chemical class demonstrate partition coefficient values that reflect their amphiphilic nature . The presence of the aromatic ring system with a methyl substituent at the ortho position enhances lipophilic character compared to unsubstituted analogues. The carboxylic acid functionality provides ionizable character with an estimated pKa value consistent with aliphatic carboxylic acids, typically ranging between 4.2-4.8 [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ | [1] [2] [3] |
| Molecular Weight (g/mol) | 221.25 | [1] [2] [3] |
| Density (g/cm³) | 1.2±0.1 | [1] |
| Vapor Pressure (mmHg at 25°C) | 0.0±1.2 | [1] |
| Storage Requirements | -4°C (1-2 weeks), -20°C (1-2 years) | [1] |
Thermal analysis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid reveals significant temperature-dependent behaviors that characterize its thermal stability and phase transition properties. The compound demonstrates a boiling point of 459.1±28.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [1]. This elevated boiling point reflects the strong intermolecular hydrogen bonding network established between molecules through carboxylic acid and amide functional groups.
The flash point determination indicates a value of 231.5±24.0 degrees Celsius [1], providing critical safety information for handling and storage protocols. This relatively high flash point suggests good thermal stability under normal laboratory conditions and reduces fire hazard risks during routine manipulations.
Melting point data for this specific compound remains unreported in the available literature [1]. However, comparative analysis with structurally related compounds suggests that the melting behavior would be influenced by the crystalline packing arrangement and intermolecular hydrogen bonding patterns. The presence of the ortho-methylphenyl substituent may create steric hindrance that affects crystal lattice formation compared to para-substituted analogues.
Thermal decomposition pathways likely involve initial decarboxylation at elevated temperatures, followed by amide bond cleavage. The aromatic ring system provides thermal stability through resonance stabilization, but prolonged exposure to high temperatures may result in degradation products including methylaniline derivatives [6].
The solid-state structural characterization of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid encompasses detailed analysis of crystal structure and polymorphic behavior, which are fundamental to understanding its physical properties and stability characteristics.
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular arrangement and crystal packing of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid. While specific crystallographic data for this compound has not been published in the available literature, comparative studies on related pentanoic acid derivatives provide insight into expected structural features [7] [8].
The molecular geometry is expected to exhibit characteristic bond lengths and angles consistent with carboxylic acid and amide functionalities. The carboxylic acid group typically adopts planar geometry with C-O bond lengths of approximately 1.31 Angstroms for the hydroxyl oxygen and 1.21 Angstroms for the carbonyl oxygen. The amide linkage displays partial double-bond character with C-N bond lengths around 1.33 Angstroms and C=O distances of approximately 1.23 Angstroms [7].
The ortho-methyl substitution on the phenyl ring introduces conformational considerations that influence crystal packing. Steric interactions between the methyl group and adjacent hydrogen atoms may restrict rotation around the C-N bond connecting the aromatic ring to the amide nitrogen. This restricted rotation could result in preferred conformational arrangements that are reflected in the crystal structure [8].
Intermolecular hydrogen bonding patterns are anticipated to dominate crystal packing interactions. The carboxylic acid groups can form cyclic dimers through complementary O-H···O hydrogen bonds, while the amide N-H groups may participate in additional hydrogen bonding networks. These interactions contribute to crystal stability and influence physical properties such as melting point and solubility [9].
Polymorphism screening for 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid involves systematic investigation of different crystalline forms that may exist under varying crystallization conditions. Polymorphic behavior is particularly important for pharmaceutical compounds as different crystal forms can exhibit varying solubility, stability, and bioavailability characteristics [9].
The potential for polymorphism in this compound is enhanced by the presence of multiple hydrogen bonding sites and conformational flexibility within the pentanoic acid chain. Different crystallization solvents, temperatures, and cooling rates may favor formation of distinct polymorphic forms with unique lattice arrangements [9].
Screening methodologies typically employ differential scanning calorimetry to detect thermal transitions indicative of polymorphic transformations. X-ray powder diffraction provides fingerprint identification of different crystal forms through characteristic diffraction patterns. Infrared spectroscopy can reveal conformational differences between polymorphs through variations in hydrogen bonding patterns and molecular conformations [9].
Solvent-mediated phase transformations represent another critical aspect of polymorphism screening. Different solvents may stabilize alternative crystal forms through specific solvation interactions or by influencing nucleation and growth kinetics. The identification of stable and metastable polymorphs is essential for understanding the long-term physical stability of the compound [9].
Related compounds in the pentanoic acid amide class have demonstrated polymorphic behavior, with different forms exhibiting varying stability relationships. Enantiotropic systems show reversible transformations between polymorphs at specific temperatures, while monotropic systems involve irreversible transitions from metastable to stable forms [9].
| Analytical Technique | Application | Expected Information |
|---|---|---|
| Single-Crystal XRD | Molecular geometry determination | Bond lengths, angles, crystal packing |
| Powder XRD | Polymorphism identification | Phase purity, crystal form fingerprinting |
| Differential Scanning Calorimetry | Thermal transitions | Melting points, polymorphic transformations |
| Infrared Spectroscopy | Structural characterization | Hydrogen bonding patterns, conformational analysis |